6-iodo-5-methoxy-1H-indazole
Description
Overview of the Indazole Heterocyclic System in Chemical Sciences
Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.net This core structure, with the chemical formula C₇H₆N₂, is also known as benzopyrazole. researchgate.net The indazole system can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-form being the most thermodynamically stable and predominant tautomer. nih.govnih.gov The presence of two nitrogen atoms within the five-membered ring allows indazole to act as both a hydrogen bond donor and acceptor, a crucial feature for its interaction with biological macromolecules. pharmablock.comresearchgate.net This amphoteric nature is reflected in its pKa values: 1.04 for the indazolium cation/indazole equilibrium and 13.86 for the indazole/indazolate anion equilibrium. wikipedia.orgnih.gov While rarely found in nature, with a few exceptions like the alkaloids nigellicine (B1251354) and nigeglanine, synthetic indazole derivatives are of immense interest in medicinal chemistry. wikipedia.orgnih.govresearchgate.net
Historical Development and Evolution of Indazole Synthesis and Derivatization
The synthesis of the indazole core was first reported by Emil Fischer in 1883. wikipedia.org Since this initial discovery, numerous synthetic methodologies have been developed to construct and functionalize the indazole scaffold. nih.govnih.gov Early methods often involved the cyclization of appropriately substituted benzene derivatives, where the pyrazole ring is formed in the final step. researchgate.net
Over the decades, synthetic strategies have evolved significantly, moving towards more efficient and versatile reactions. Modern approaches frequently employ metal-catalyzed cross-coupling reactions, C-H activation, and cycloaddition reactions. nih.govorganic-chemistry.org For instance, palladium-catalyzed methods, such as the Suzuki and Buchwald-Hartwig couplings, are now routinely used to introduce diverse substituents onto the indazole ring. mdpi.comnih.gov Rhodium and copper catalysts have also been instrumental in developing novel synthetic routes, including cascade reactions that form multiple bonds in a single step. nih.govmdpi.com The development of methods for selective functionalization, particularly at the C3 position, has been a major focus, as this position is often key for biological activity. researchgate.netchim.it These advanced synthetic tools have enabled chemists to create large libraries of diversely substituted indazoles for biological screening. nih.govresearchgate.net
Strategic Importance of Functionalized Indazoles in Medicinal Chemistry and Related Fields
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. pharmablock.comnih.govigi-global.com This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties. nih.govrsc.orgbiotech-asia.orgmdpi.comacs.org
Several FDA-approved drugs feature the indazole core, underscoring its therapeutic importance. nih.govrsc.org For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govmdpi.comnih.gov Axitinib (B1684631) is another kinase inhibitor used for renal cell carcinoma. pharmablock.comnih.gov Bendazac and Benzydamine are established non-steroidal anti-inflammatory drugs (NSAIDs). pharmablock.commdpi.com Granisetron (B54018), a serotonin (B10506) 5-HT₃ receptor antagonist, is used to prevent nausea and vomiting associated with chemotherapy. pnrjournal.comhilarispublisher.com The ability of the indazole nucleus to serve as a bioisostere for other important heterocycles like indole (B1671886) and benzimidazole (B57391) further enhances its strategic value in drug design, often leading to improved metabolic stability and pharmacokinetic properties. pharmablock.comnih.gov
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.govmdpi.comnih.gov |
| Axitinib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma pharmablock.comnih.gov |
| Niraparib | PARP Inhibitor | Ovarian, Breast, and Prostate Cancer nih.govnih.gov |
| Bendazac | NSAID | Inflammation, Cataracts pharmablock.commdpi.com |
| Benzydamine | NSAID, Analgesic | Mouth and Throat Inflammation wikipedia.orgpharmablock.com |
| Granisetron | 5-HT₃ Antagonist | Chemotherapy-induced Nausea pnrjournal.comhilarispublisher.com |
Justification for Focused Academic Inquiry on 6-Iodo-5-methoxy-1H-indazole
The specific compound, this compound, represents a strategically functionalized scaffold with significant potential as a versatile building block in synthetic and medicinal chemistry. evitachem.com Its structure combines the core indazole nucleus with two key substituents: a methoxy (B1213986) group at the 5-position and an iodine atom at the 6-position.
The iodine atom at C-6 is of particular interest as it serves as a reactive handle for introducing further molecular complexity. evitachem.com It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward attachment of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at this position, enabling systematic structure-activity relationship (SAR) studies. The synthesis of the drug Axitinib, for instance, has utilized 6-iodo-1H-indazole as a key starting material for introducing a thioether linkage at the C-6 position. chemicalbook.com
The methoxy group at the 5-position influences the electronic properties of the benzene portion of the heterocycle. evitachem.com This electron-donating group can modulate the reactivity of the ring system and can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. nih.govevitachem.com The combination of these two substituents on the indazole core creates a unique chemical entity that is pre-functionalized for further elaboration, making it a valuable intermediate for the synthesis of complex target molecules, particularly in the pursuit of novel kinase inhibitors and other potential therapeutic agents. nih.govevitachem.com
Scope and Objectives of Advanced Research on the this compound Scaffold
Advanced research focused on the this compound scaffold is primarily driven by its utility in drug discovery and organic synthesis. The principal objective is to leverage this compound as a key intermediate for the generation of novel, biologically active molecules. evitachem.com
A major area of focus is its application in the synthesis of kinase inhibitors. nih.gov The indazole core is a known hinge-binding motif for many kinases, and the C-6 position is a critical vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket. Research aims to synthesize libraries of derivatives by exploiting the reactivity of the C-6 iodine atom to install diverse chemical functionalities. These new compounds are then evaluated for their inhibitory activity against various kinase targets implicated in cancer and inflammatory diseases.
Furthermore, research objectives include the development of more efficient and scalable synthetic routes to this compound itself. evitachem.com Methodologies could involve optimizing existing procedures, such as the cyclization of precursors like 2-iodo-3-methoxyaniline, or developing novel synthetic pathways. evitachem.com Another objective is to explore the differential reactivity of the N-1 and N-2 positions of the pyrazole ring for further derivatization, creating additional opportunities for structural diversification and the fine-tuning of pharmacological properties. The ultimate goal is to unlock the full potential of this scaffold to generate lead compounds for drug development and to create novel chemical probes for studying biological systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-iodo-5-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) |
InChI Key |
TUPJOYAUEFDSFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 6 Iodo 5 Methoxy 1h Indazole and Its Analogues
Retrosynthetic Disconnection Analysis of the 6-Iodo-5-methoxy-1H-indazole Core
Retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the molecule at key bonds. The primary disconnections for the indazole core involve breaking the N-N bond and the C-N bonds that form the pyrazole (B372694) ring.
N-N Bond Disconnection: This approach leads to an ortho-functionalized aminobenzaldehyde or aminoketone precursor. Cyclization would then be achieved by reaction with a hydrazine (B178648) derivative, forming the pyrazole ring in the final step.
C-N Bond Disconnection (Jacobsen-type): A common strategy involves disconnecting a C-N bond, pointing towards a precursor like a suitably substituted o-toluidine (B26562) derivative. Nitrosation followed by cyclization is a classic route for indazole synthesis from such precursors.
Functional Group Interconversion: The iodo and methoxy (B1213986) groups can be envisioned as being introduced onto a pre-existing indazole core. A key precursor would be 5-methoxy-1H-indazole, which could then be selectively iodinated at the C-6 position. Alternatively, a precursor like 6-bromo-5-methoxy-1H-indazole could undergo a halogen exchange (Finkelstein-type reaction) or be synthesized from a 6-amino-5-methoxy-1H-indazole via a Sandmeyer reaction.
The choice of strategy often depends on the commercial availability of starting materials and the desire to control regiochemistry throughout the synthesis. A plausible retrosynthetic pathway is outlined below:
Figure 1: Plausible Retrosynthetic Pathways for this compound
(Note: This is a conceptual representation. An actual image would be generated to illustrate the chemical structures and disconnection arrows.)
| Disconnection Approach | Precursor Type | Key Transformation |
| N-N Bond Cleavage | o-Aminoaryl ketone/aldehyde | Hydrazine Condensation/Cyclization |
| C-N Bond Cleavage | Substituted o-Toluidine | Nitrosation/Cyclization |
| C-I Bond Cleavage | 5-Methoxy-1H-indazole | Electrophilic Iodination |
| C-O Bond Cleavage | 5-Hydroxy-6-iodo-1H-indazole | Williamson Ether Synthesis |
Established Synthetic Routes for Indazole Ring System Construction with Halogenation and Alkoxylation Patterns
Several robust methodologies exist for constructing the indazole ring system. The applicability of each method depends on the desired substitution pattern and the tolerance of other functional groups.
Cyclization reactions are foundational to indazole synthesis. These methods typically involve the formation of the pyrazole ring from acyclic precursors.
From Hydrazones: One of the most traditional methods involves the oxidative cyclization of hydrazones derived from o-aminophenyl ketones. researchgate.net This approach allows for substitution on the benzene (B151609) ring to be established early in the synthesis.
From o-Nitrobenzylidene Amines: A reductive cyclization of o-nitrobenzylidene amines can yield 2-aryl-2H-indazoles. This reaction can be carried out under microwave conditions using catalysts like MoO2Cl2(dmf)2 with triphenylphosphine (B44618) as the reducing agent. organic-chemistry.org
Denitrogenative Cyclization: The synthesis of heterocycles through the denitrogenative cyclization of benzotriazoles offers a pathway to indazole derivatives, often mediated by transition metals, photolysis, or radical reactions. nih.gov
Table 1: Comparison of Selected Cyclization Strategies for Indazole Synthesis
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization researchgate.net | Hydrazones of o-aminophenyl ketones | Oxidizing agents | Direct formation of indazole core | Requires substituted ketone precursor |
| Reductive Cyclization organic-chemistry.org | o-Nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P, microwave | Good yields for 2-aryl-2H-indazoles | Leads to N-2 substituted products |
| N-N Bond-Forming Cyclization organic-chemistry.org | 2-Aminomethyl-phenylamines | Oxidative conditions | Access to 2-substituted 2H-indazoles | Selectivity can be an issue |
Palladium-catalyzed reactions are powerful tools for functionalizing the indazole nucleus, allowing for the introduction of various substituents that would be difficult to install via classical methods.
Suzuki-Miyaura Coupling: This is one of the most efficient methods for forming C(sp²)–C(sp²) bonds. nih.gov It is widely used to arylate halogenated indazoles. For instance, a 7-bromo-4-substituted-1H-indazole can be coupled with various boronic acids to yield C7-arylated products. nih.govrsc.org This strategy is highly effective for building molecular complexity on the indazole scaffold. nih.gov
Direct C-H Arylation: To avoid the pre-functionalization step of halogenation, direct C-H arylation has emerged as an atom-economical alternative. Palladium catalysts can mediate the coupling of indazoles with (hetero)aryl partners. For example, a site-selective C7 oxidative arylation of 1H-indazoles can be achieved when a directing electron-withdrawing group is present at the C4 position. researchgate.netresearchgate.net
Transition-metal-catalyzed C-H functionalization represents a modern and efficient strategy for both the synthesis and decoration of indazoles. These methods avoid the need for pre-activated substrates, thus shortening synthetic sequences.
Rhodium(III)-Catalyzed Synthesis: An efficient, one-step synthesis of N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. acs.orgnih.gov This formal [4+1] annulation is highly functional group compatible. A key advantage is the potential use of a removable N-aryl group, allowing for the preparation of NH-free indazoles after oxidative cleavage. acs.orgnih.gov
Metal-Free C-H Amination: Under electrochemical conditions, a metal-free and external oxidant-free method for the C-3 amination of 2H-indazoles has been developed, showcasing a sustainable approach to functionalization. researchgate.net
A unique pathway to 3-functionalized indazoles involves the ring transformation of indoles. Specifically, 1H-indazole-3-carboxaldehydes, which are valuable synthetic intermediates, can be accessed through the nitrosation of indoles. nih.govrsc.orgrsc.org
This reaction proceeds by the nitrosation of the C3 position of the indole (B1671886), leading to an oxime intermediate. A subsequent water-mediated ring opening followed by ring-closure yields the 1H-indazole-3-carboxaldehyde. nih.gov This method has been optimized to work under mild, slightly acidic conditions, which accommodates both electron-rich and electron-deficient indoles and minimizes side reactions. nih.govresearchgate.net
Specific Methodologies for Regioselective Introduction of Iodo and Methoxy Substituents
The synthesis of this compound requires precise control over the placement of the iodo and methoxy groups on the benzene portion of the heterocycle.
Introduction of the Methoxy Group: The methoxy group is typically introduced early in the synthesis, starting from a precursor that already contains this functionality, such as 4-methoxy-2-methylaniline. The electron-donating nature of the methoxy group will influence the regioselectivity of subsequent reactions, such as the indazole ring formation or electrophilic substitution. A silver(I)-mediated intramolecular oxidative C-H amination has been used to synthesize methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, demonstrating a modern approach to forming methoxy-substituted indazoles. nih.gov
Regioselective Iodination: The introduction of iodine onto the indazole ring is generally achieved via electrophilic aromatic substitution. The directing effects of the existing methoxy group and the pyrazole ring are crucial. The 5-methoxy group is an ortho-, para-director. The C6 position is para to the methoxy group, making it a highly favorable site for electrophilic attack.
Iodination is often performed on non-protected indazoles using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.it
Reagent systems like mercury(II) oxide and iodine (HgO-I₂) provide neutral and mild conditions for the iodination of various benzocyclic compounds. imperial.ac.uk The choice of iodinating agent and conditions can be critical to achieving high regioselectivity and yield.
Table 2: Reagents for Electrophilic Iodination
| Reagent System | Conditions | Key Features |
|---|---|---|
| I₂ / KOH chim.it | DMF, rt | Common, effective for activated rings. |
| N-Iodosuccinimide (NIS) | MeCN or CH₂Cl₂ | Milder, easier to handle than I₂. |
| HgO / I₂ imperial.ac.uk | CH₂Cl₂, rt | Neutral and mild conditions, easy work-up. |
| ICl | AcOH or CH₂Cl₂ | Highly reactive, may lack selectivity. |
Direct Iodination Techniques for Indazole Derivatives
Direct iodination of indazole derivatives represents an efficient and atom-economical approach to introduce an iodine atom onto the heterocyclic core. This method is particularly valuable when the starting indazole is readily available. The regioselectivity of the iodination is influenced by the electronic properties of the substituents already present on the indazole ring.
One of the most common methods for the iodination of indazoles is electrophilic aromatic substitution using molecular iodine (I₂) in the presence of a base. For instance, the iodination of 5-methoxyindazole has been shown to proceed quantitatively at the 3-position when treated with iodine and potassium hydroxide (KOH) in dioxane. This high regioselectivity is attributed to the directing effect of the nitrogen atoms in the pyrazole ring.
Another widely used iodinating agent is N-iodosuccinimide (NIS), which is often employed for its milder reaction conditions and ease of handling compared to molecular iodine. The reactivity of NIS can be enhanced by the addition of an acid catalyst. For example, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated with NIS in the presence of a catalytic amount of trifluoroacetic acid, affording excellent yields under mild conditions and with short reaction times organic-chemistry.org. The use of a strong acid like sulfuric acid can activate NIS to iodinate even deactivated aromatic compounds researchgate.net.
A metal-free approach for the direct halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br, Cl, I) has also been reported, yielding mono-, poly-, and hetero-halogenated products in high yields by adjusting the reaction conditions nih.gov. This method is noted for its use of environmentally friendly solvents and mild reaction conditions nih.gov.
| Reagent/Catalyst | Substrate | Product | Key Features |
| I₂ / KOH | 5-Methoxyindazole | 3-Iodo-5-methoxy-1H-indazole | Quantitative yield, high regioselectivity |
| NIS / Trifluoroacetic acid | Methoxy-substituted arenes | Iodo-methoxy-arenes | Mild conditions, short reaction times, excellent yields organic-chemistry.org |
| N-Iodosuccinimide (NIS) | 2H-Indazoles | Halogenated 2H-indazoles | Metal-free, environmentally friendly solvents, mild conditions nih.gov |
Strategic Incorporation of Methoxy Moieties on the Indazole Scaffold
The introduction of a methoxy group onto the indazole scaffold is a key step in the synthesis of many biologically active molecules. This can be achieved through various synthetic strategies, including nucleophilic aromatic substitution (SNA_r) and transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the substitution pattern of the indazole core and the desired regioselectivity.
A more contemporary and versatile approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. These reactions typically employ a palladium or copper catalyst with a suitable ligand to couple an alcohol (or alkoxide) with an aryl halide. While primarily used for C-N bond formation, these methods have been successfully extended to the synthesis of aryl ethers.
For instance, a general synthesis of 1-aryl-1H-indazoles from o-halogenated aryl aldehydes or ketones and aryl hydrazines has been described, which involves an intermolecular condensation followed by a ligand-free copper-catalyzed intramolecular Ullmann-type coupling reaction researchgate.net. This highlights the utility of copper catalysis in forming bonds to the indazole nitrogen, and similar principles can be applied to C-O bond formation.
| Reaction Type | Reagents | Substrate | Product | Key Features |
| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) | Activated 6-iodo-1H-indazole | 6-methoxy-1H-indazole | Requires activation of the aromatic ring |
| Buchwald-Hartwig C-O Coupling | Pd or Cu catalyst, ligand, base, methanol (B129727) | 6-Iodo-1H-indazole | 6-methoxy-1H-indazole | Versatile, tolerates various functional groups |
| Ullmann Condensation | Copper catalyst, methoxide source | 6-Iodo-1H-indazole | 6-methoxy-1H-indazole | Often requires higher temperatures |
Multi-Step Synthesis Design and Optimization for this compound
A plausible synthetic route, though not explicitly detailed for this specific isomer in the search results, could commence from a commercially available substituted aniline (B41778). For example, a synthesis of the regioisomeric 7-bromo-5-methoxy-1H-indazole starts from 4-methoxy-2-methyl aniline thieme-connect.com. A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted aniline or nitrobenzene (B124822) derivative.
The key steps in such a synthesis would likely involve:
Formation of the Indazole Core: This is often achieved through a diazotization of an ortho-alkylaniline followed by cyclization, or through the cyclization of a hydrazone derivative. Polyphosphoric acid (PPA) is a common reagent used to promote the cyclization of hydrazones to form indazoles researchgate.net.
Introduction of the Methoxy Group: If not present in the starting material, a methoxy group can be introduced via nucleophilic aromatic substitution on a precursor with a suitable leaving group (e.g., a fluoro or nitro group) or through a metal-catalyzed etherification.
Introduction of the Iodo Group: The iodine atom can be introduced via direct iodination of the methoxy-indazole intermediate, as described in section 2.3.1, or through a Sandmeyer-type reaction on an amino-indazole precursor.
Optimization of such a multi-step synthesis involves a systematic investigation of reaction parameters for each step, including the choice of reagents, catalysts, solvents, temperature, and reaction time. High-throughput screening and statistical modeling can be employed to efficiently identify the optimal conditions for challenging transformations, such as copper-catalyzed Ullmann reactions researchgate.netfigshare.comacs.org.
| Starting Material | Key Transformation | Intermediate/Product |
| Substituted Aniline | Diazotization and cyclization | 5-Methoxy-1H-indazole |
| 5-Methoxy-1H-indazole | Electrophilic Iodination | This compound |
| Substituted Nitrobenzene | Reduction and cyclization | 5-Methoxy-1H-indazole |
Advanced Catalytic Systems in Indazole Synthesis and Functionalization
The development of advanced catalytic systems has revolutionized the synthesis and functionalization of indazoles, enabling milder reaction conditions, improved yields, and greater functional group tolerance. Both transition-metal-mediated and metal-free catalytic methods have been extensively explored, providing a diverse toolbox for the construction of complex indazole derivatives.
Transition-Metal-Mediated Reactions (e.g., Copper(I)-mediated, Silver(I)-mediated Processes)
Transition metals, particularly copper and silver, have played a pivotal role in the development of efficient methods for indazole synthesis and functionalization. These metals can catalyze a variety of transformations, including C-N bond formation, C-H activation, and cyclization reactions.
Copper(I)-mediated reactions are widely used in the synthesis of indazoles, most notably in Ullmann-type coupling reactions. These reactions are effective for the N-arylation of indazoles and for intramolecular cyclizations to form the indazole core researchgate.netfigshare.comacs.org. Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand and a base. Ligand-free copper-catalyzed N-arylation of indazoles with aryl bromides has also been reported, offering a simpler and more cost-effective approach organic-chemistry.orgnih.gov. Copper(II) acetate (B1210297) has been used to mediate the formation of the N-N bond in the synthesis of 1H-indazoles from ketimines derived from o-aminobenzonitriles nih.gov.
Silver(I)-mediated reactions have emerged as a powerful tool for the synthesis of 1H-indazoles through intramolecular oxidative C-H bond amination nih.govacs.org. This method allows for the construction of a variety of 3-substituted indazoles that are otherwise difficult to synthesize nih.govacs.org. Mechanistic studies suggest that these reactions proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant nih.govacs.org. Silver salts are also known to play a crucial role as additives in other transition-metal-catalyzed C-H activation reactions nih.gov.
| Catalyst | Reaction Type | Key Features |
| Copper(I) Iodide | Ullmann Coupling/N-Arylation | Cost-effective, can be ligand-free, used for C-N bond formation organic-chemistry.orgnih.gov |
| Copper(II) Acetate | Oxidative N-N Bond Formation | Used in the cyclization of ketimines to form indazoles nih.gov |
| Silver(I) Salts | Intramolecular Oxidative C-H Amination | Enables synthesis of diverse 3-substituted indazoles via SET mechanism nih.govacs.org |
Development and Application of Metal-Free Catalytic Methods
In recent years, there has been a growing emphasis on the development of metal-free catalytic methods for the synthesis of indazoles, driven by the desire for more sustainable and environmentally friendly chemical processes. These methods often rely on the use of iodine-based reagents, organocatalysts, or radical-mediated pathways.
A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes through the selective activation of the oxime in the presence of the amino group researchgate.netacs.org. This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine (B128534) researchgate.netacs.org.
Iodine-mediated direct aryl C-H amination of hydrazones provides another metal-free route to 1H-indazoles nih.gov. This reaction utilizes iodine in the presence of potassium iodide and sodium acetate to effect the cyclization nih.gov. Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been used as an oxidant for the direct aryl C-H amination of arylhydrazones nih.gov.
Furthermore, metal-free regioselective halogenation of 2H-indazoles has been accomplished using N-halosuccinimides, demonstrating that direct functionalization of the indazole core can be achieved without the need for transition metal catalysts nih.gov.
| Reagent/Condition | Reaction Type | Key Features |
| Methanesulfonyl chloride / Triethylamine | Cyclization of o-aminobenzoximes | Mild conditions, good to excellent yields researchgate.netacs.org |
| Iodine / Potassium iodide / Sodium acetate | Direct aryl C-H amination of hydrazones | Metal-free cyclization nih.gov |
| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Oxidative C-H amination of arylhydrazones | Metal-free oxidant nih.gov |
| N-Halosuccinimides | Regioselective halogenation of 2H-indazoles | Environmentally friendly, mild conditions nih.gov |
Employment of Protecting Group Strategies in Complex Indazole Syntheses
In the synthesis of complex molecules containing the indazole moiety, the use of protecting groups for the nitrogen atoms of the pyrazole ring is often indispensable. The indazole NH is acidic and nucleophilic, and can interfere with various reaction conditions, such as those involving strong bases, organometallic reagents, or electrophiles. Protecting groups serve to mask the reactivity of the NH proton, allowing for selective transformations at other positions of the molecule.
Commonly used protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
The Boc group is typically introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The Boc group is advantageous due to its stability under a wide range of conditions and its facile removal under acidic conditions. However, concomitant deprotection of the Boc group can occur during certain reactions, such as microwave-assisted Suzuki-Miyaura cross-coupling nih.gov. A highly selective deprotection of the N-Boc group on indazoles can be achieved using a catalytic amount of sodium methoxide in methanol acs.org.
The SEM group is another valuable protecting group that offers regioselective protection at the N-2 position of indazoles nih.govacs.org. The SEM group can direct regioselective C-3 lithiation, allowing for the introduction of a wide range of electrophiles at this position nih.govacs.org. The SEM group can be removed under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or aqueous hydrochloric acid nih.govacs.org.
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | Acidic conditions or NaOMe/MeOH | Stable, widely used, can be selectively removed acs.org |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH | TBAF or aqueous HCl | Directs C-3 lithiation, regioselective N-2 protection nih.govacs.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 6-iodo-5-methoxy-1H-indazole in solution. Through the analysis of various NMR experiments (¹H, ¹³C, and ¹⁵N), it is possible to confirm the substitution pattern and determine the predominant tautomeric form. Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution for most substituted indazoles.
¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the three aromatic protons, and the methoxy (B1213986) group protons.
The N-H proton of the indazole ring typically appears as a broad singlet in the downfield region of the spectrum (often >10 ppm), with its exact chemical shift being sensitive to solvent and concentration. The presence of this signal is characteristic of the N-H tautomer.
The aromatic region would display signals corresponding to the protons at the C-3, C-4, and C-7 positions.
H-3: This proton on the pyrazole (B372694) ring is expected to appear as a singlet, as it lacks adjacent proton neighbors for coupling.
H-4 and H-7: These two protons on the benzene (B151609) ring would appear as singlets due to their separation by substituents, though a very small long-range coupling might be observable with high-resolution instruments. The electron-donating methoxy group at C-5 would shield the adjacent H-4, causing it to appear at a relatively upfield chemical shift compared to the H-7 proton. Conversely, the iodine at C-6 would have a more complex electronic effect, but the H-7 proton is generally expected to be in a different electronic environment than H-4.
Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The precise chemical shifts allow for the unambiguous assignment of the substituent positions, distinguishing this compound from other possible isomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-H | > 12.0 | Broad Singlet |
| H-3 | ~8.0 | Singlet |
| H-7 | ~7.8 | Singlet |
| H-4 | ~7.1 | Singlet |
| -OCH₃ | ~3.9 | Singlet |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous indazole structures.
¹³C NMR spectroscopy is essential for characterizing the carbon framework of the molecule. The spectrum of this compound would show eight distinct signals, corresponding to the seven carbons of the indazole core and the one carbon of the methoxy group.
Key diagnostic signals include:
C-6 (Iodo-substituted): The carbon directly attached to the iodine atom (C-6) is expected to have a significantly upfield chemical shift compared to other aromatic carbons due to the heavy atom effect of iodine. This signal is a clear indicator of the iodine's position.
C-5 (Methoxy-substituted): The carbon bonded to the oxygen of the methoxy group (C-5) will appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum, typically around 55-60 ppm.
¹³C NMR is also highly effective for distinguishing between the 1H and 2H tautomers. The chemical shifts of the carbons within the pyrazole ring, particularly C-3 and the bridgehead carbon C-7a, are sensitive to the position of the proton on the nitrogen atoms. A comparison of the observed chemical shifts with those from reference N-methylated 1H- and 2H-indazoles can provide conclusive evidence for the dominant tautomer.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~155 |
| C-3a | ~140 |
| C-7a | ~125 |
| C-3 | ~135 |
| C-4 | ~115 |
| C-7 | ~110 |
| C-6 | ~90 |
| -OCH₃ | ~56 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous indazole structures.
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is an exceptionally powerful and direct method for investigating the electronic environment of the nitrogen atoms and unambiguously determining the tautomeric state of indazoles.
In the 1H-tautomer of this compound, the two nitrogen atoms are in chemically distinct environments:
N-1: This nitrogen is a "pyrrole-like" nitrogen, bonded to a hydrogen atom.
N-2: This nitrogen is a "pyridine-like" nitrogen, participating in a double bond within the ring.
These two types of nitrogen atoms have significantly different ¹⁵N chemical shifts, often separated by more than 80-100 ppm. In contrast, for the 2H-tautomer, the environments would be reversed (N-1 would be pyridine-like and N-2 would be pyrrole-like), leading to a markedly different ¹⁵N NMR spectrum. This large difference in chemical shifts makes ¹⁵N NMR a definitive tool for tautomeric assignment where other methods might be ambiguous.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS would be used to validate its molecular formula, C₈H₇IN₂O.
The technique measures the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). A match within a small tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule might include the loss of a methyl radical (•CH₃) from the methoxy group, loss of an iodine radical (•I), or cleavage of the indazole ring system under higher energy conditions.
Table 3: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₈H₇IN₂O⁺ | 273.9603 |
| [M+H]⁺ | C₈H₈IN₂O⁺ | 274.9681 |
| [M+Na]⁺ | C₈H₇IN₂NaO⁺ | 296.9501 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
Key diagnostic peaks would include:
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretch in the indazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
C=C and C=N Ring Stretches: A series of sharp peaks in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic bicyclic system.
C-O Stretch: A strong, distinct absorption band, typically in the 1250-1020 cm⁻¹ range, is indicative of the C-O bond stretch of the aryl ether (methoxy group).
The presence of these specific bands provides strong evidence for the major structural features of the molecule.
Table 4: Predicted Diagnostic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2980 | Medium |
| C=C / C=N Ring Stretches | 1450 - 1620 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1250 - 1020 | Strong |
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is primarily used as a qualitative tool to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. Using a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) as the mobile phase, the compound can be separated from starting materials and byproducts.
Column Chromatography: For preparative purification, column chromatography using silica gel is the standard method. By passing a solution of the crude product through a column packed with silica and eluting with a solvent system optimized by TLC, pure this compound can be isolated.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound with high accuracy. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound would elute at a characteristic retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the indazole ring strongly absorbs. This method can also be adapted for quantification against a certified reference standard.
Reactivity and Derivatization of 6 Iodo 5 Methoxy 1h Indazole
Intrinsic Reactivity Profile of the Indazole Core in the Presence of Iodo and Methoxy (B1213986) Substituents
The indazole ring system is an aromatic heterocycle that can be considered a bioisostere of indole (B1671886). The presence of both an iodo and a methoxy substituent on the benzene (B151609) portion of the indazole core significantly influences its reactivity. The methoxy group at the 5-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the iodo group at the 6-position is an electron-withdrawing group, which deactivates the ring.
The interplay of these electronic effects, along with the inherent reactivity of the pyrazole (B372694) portion of the indazole, dictates the regioselectivity of various chemical reactions. The nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can act as nucleophiles or be protonated in acidic conditions. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov
Functional Group Interconversions at the Iodo Position
The carbon-iodine bond at the 6-position is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. 6-Iodo-5-methoxy-1H-indazole is an excellent substrate for these transformations due to the high reactivity of the C-I bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoindazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents. For instance, the coupling of a protected 3-iodo-5-methoxy-1H-indazole with various aryl and heteroaryl boronic acids has been shown to proceed in high yields. nih.gov
Stille Coupling: The Stille reaction couples the iodoindazole with an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods in many applications. researchgate.netnih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the iodoindazole. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, allowing for efficient coupling, but they are also sensitive to air and moisture. wikipedia.org Palladium catalysts are generally preferred for Negishi couplings due to their higher yields and functional group tolerance. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Pd catalyst, Base | Stable reagents, mild conditions, high yields. nih.gov |
| Stille | Organotin | Pd catalyst | Effective but toxic reagents. researchgate.netnih.gov |
| Negishi | Organozinc | Pd or Ni catalyst | Highly reactive, sensitive reagents. wikipedia.orgorganic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing arylamines. This compound can readily participate in Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of nitrogen-containing substituents at the 6-position. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. libretexts.org
Chemical Modifications and Transformations of the Methoxy Group
The methoxy group at the 5-position is generally stable but can be cleaved under harsh conditions to yield the corresponding phenol. This transformation is typically achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, providing another avenue for derivatization.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring System
The electron-donating methoxy group at C5 and the electron-withdrawing iodo group at C6 influence the regioselectivity of electrophilic aromatic substitution on the benzene ring. The positions ortho and para to the methoxy group (C4 and C6) are activated, while the positions meta to it are less so. Conversely, the iodo group deactivates the ring. The directing effects of these substituents, along with the inherent reactivity of the indazole nucleus, will determine the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, the methyl group at C6 in a related indazole directs nitration to the C5 position.
Nucleophilic aromatic substitution on the indazole ring is less common and generally requires the presence of strongly electron-withdrawing groups and a good leaving group.
N-Substitution and Advanced Derivatization Strategies at the Indazole Nitrogen Atoms
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be substituted. nih.gov Alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of the substituents on the indazole ring. nih.govd-nb.info Regioselective N-alkylation can be challenging but has been achieved under specific conditions. nih.govd-nb.info For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for certain substituted indazoles. d-nb.info
Copper-catalyzed N-arylation has also been reported as a method for functionalizing the nitrogen atoms of indazoles. acs.orgbeilstein-journals.org These N-substitution reactions provide a powerful means to modify the properties of the indazole scaffold and are crucial in the synthesis of many biologically active compounds.
| Reaction | Reagent | Key Features |
|---|---|---|
| N-Alkylation | Alkyl halides, Tosylates | Often yields a mixture of N1 and N2 isomers. Regioselectivity can be influenced by reaction conditions. nih.govd-nb.info |
| N-Arylation | Aryl halides | Typically copper-catalyzed. acs.orgbeilstein-journals.org |
Investigation of Tautomerism and Isomerism in 1H-Indazoles and their Mechanistic Implications on Reactivity
The reactivity of the indazole ring system is fundamentally influenced by the phenomenon of annular tautomerism. Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. chemicalbook.comjmchemsci.com Among these, the 1H and 2H tautomers are the most significant, as 3H-indazoles are not commonly observed. chemicalbook.com
The equilibrium between these tautomers is a critical factor in determining the regioselectivity of substitution reactions. Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer with its quinonoid structure. researchgate.netresearchgate.net The greater stability of the 1H form is a dominant factor in the chemistry of N-unsubstituted indazoles. researchgate.net
Computational studies have quantified this stability difference. The free energy of the 1H-tautomer is reported to be lower than the 2H-tautomer, with a calculated energy difference of approximately 3.6 kcal/mol to 5.3 kcal/mol, depending on the theoretical model used. chemicalbook.comresearchgate.net This inherent stability means that in solution, the 1H-tautomer is the predominant species. researchgate.net
| Tautomer | Common Name | Relative Stability | Calculated Energy Difference (Gas-Phase) |
|---|---|---|---|
| 1H-Indazole | Benzenoid form | More stable | Reference |
| 2H-Indazole | Quinonoid form | Less stable | 3.6-5.3 kcal/mol higher than 1H-form chemicalbook.comresearchgate.net |
The position of this tautomeric equilibrium has profound mechanistic implications for the reactivity of the indazole nucleus, particularly in electrophilic substitution reactions such as alkylation and acylation. chemicalbook.combeilstein-journals.org Because the 1H-tautomer is the more stable and abundant form, reactions involving the pyrazolic nitrogen atoms typically lead to substitution at the N-1 position. researchgate.netbeilstein-journals.org
For instance, the N-alkylation of an unsubstituted indazole often results in a mixture of N-1 and N-2 substituted isomers. However, the N-1 substituted product is generally the major and thermodynamically favored isomer. researchgate.netbeilstein-journals.org The regiochemical outcome can be influenced by various factors, including the choice of base, solvent, and the specific alkylating agent used, but the underlying principle is the greater stability of the N-1 substituted product, which arises from the more stable 1H-tautomer precursor. beilstein-journals.org
This principle has been demonstrated in detailed mechanistic studies. For example, the reaction of indazole with formaldehyde (B43269) in acidic conditions was found to produce the 1-substituted (1H-indazol-1-yl)methanol derivative. acs.org Theoretical calculations for this system indicated that the N-1 substituted product is approximately 20 kJ·mol⁻¹ more stable than the corresponding N-2 substituted isomer. acs.org This energy difference underscores the thermodynamic control that governs the regioselectivity of such reactions, directly linking the initial tautomeric preference to the final product distribution.
| Isomer Type | Example Product | Relative Stability | Calculated Energy Difference |
|---|---|---|---|
| N-1 Substituted Isomer | (1H-Indazol-1-yl)methanol | More stable (Thermodynamic Product) | Reference |
| N-2 Substituted Isomer | (2H-Indazol-2-yl)methanol | Less stable | ~20 kJ·mol⁻¹ higher than N-1 isomer acs.org |
While the 1H-tautomer is generally dominant, the presence of substituents on the benzene ring can modulate the energy difference between the 1H and 2H forms. researchgate.netnih.gov However, for most common substitution patterns, including those on this compound, the preference for the 1H tautomer and the consequent propensity for N-1 derivatization remains the guiding principle for its reactivity.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to calculate the ground state properties of molecules like 6-iodo-5-methoxy-1H-indazole. DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a sound basis for understanding experimental observations. acs.org
Key properties derived from DFT calculations include:
Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov
Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from HOMO and LUMO energies to quantify reactivity.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures molecular polarity |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can offer higher accuracy for certain properties. rsc.org These methods are particularly valuable for:
Accurate Energetics: Calculating precise total energies, enabling the accurate prediction of reaction barriers and the relative stabilities of different isomers and tautomers.
Benchmarking DFT Results: High-level ab initio calculations are often used as a "gold standard" to validate the results obtained from more approximate DFT methods. rsc.org
Investigating Electron Correlation: These methods explicitly account for the correlated motion of electrons, which is crucial for describing non-covalent interactions accurately.
Molecular Docking and Ligand-Protein Interaction Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein recognition. biotech-asia.org For this compound, docking simulations can screen its binding affinity against various protein targets, such as kinases, which are frequently targeted by indazole-based inhibitors. biotech-asia.orgmdc-berlin.de
The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the protein target (e.g., from the Protein Data Bank).
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the protein's active site in multiple conformations. biotech-asia.org Each pose is scored based on a function that estimates the binding free energy.
Analysis: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic contacts, are examined. chemrxiv.org
Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of solvent. chemrxiv.org
| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Indazole Derivative | VEGFR-2 (4AGD) | -7.0 | Cys919, Asp1046 | Hydrogen Bond |
| Indazole Derivative | VEGFR-2 (4AGD) | -7.0 | Val848, Leu1035 | Hydrophobic Interaction |
| Indazole Derivative | SRC Kinase | -8.2 | Thr338, Met341 | Hydrogen Bond |
Prediction of Chemical Reactivity and Regioselectivity through Computational Analysis
Computational analysis is a powerful tool for predicting where and how a molecule will react. For the indazole ring system, a key question is regioselectivity, particularly in reactions like N-alkylation, as both the N1 and N2 positions are potential reaction sites. acs.org
DFT calculations can elucidate the factors governing reactivity:
Fukui Functions and Local Softness: These descriptors identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.
Reaction Mechanism Modeling: The entire reaction pathway can be modeled by locating transition state structures and calculating activation energies. This allows for a direct comparison of the feasibility of different reaction pathways (e.g., N1 vs. N2 substitution) and helps rationalize experimental outcomes.
Influence of Substituents: The electronic effects of the iodo and methoxy (B1213986) groups on the reactivity of the indazole core can be quantified, explaining how they direct incoming reagents to specific positions. The electron-donating methoxy group and the electron-withdrawing iodo atom significantly influence the electron density distribution across the ring system. chim.it
Conformational Analysis and Elucidation of Tautomeric Equilibria in Solution and Solid State
The indazole ring exhibits annular tautomerism, existing as the 1H- and 2H-tautomers. While the 1H-indazole is generally the more thermodynamically stable and predominant form, the energy difference can be small, and the equilibrium can be influenced by substituents and the surrounding environment (solvent or crystal packing). nih.govmdpi.com
Computational methods can provide detailed insights into this equilibrium:
Relative Energies: High-level ab initio or DFT calculations can determine the relative energies of the 1H and 2H tautomers of this compound.
Solvent Effects: By using continuum solvation models (like PCM), the calculations can simulate the effect of different solvents on the tautomeric equilibrium, predicting which tautomer is favored in polar versus non-polar environments.
Conformational Preferences: For flexible side chains (though not the primary feature of the parent scaffold), computational scans of dihedral angles can identify low-energy conformers and the barriers to their interconversion.
| Tautomer | Calculation Method | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) |
|---|---|---|---|
| 1H-Indazole | B3LYP/6-31G | 0.00 (Reference) | 0.00 (Reference) |
| 2H-Indazole | B3LYP/6-31G | +4.5 | +3.8 |
In Silico Screening and Virtual Library Design based on the this compound Scaffold
In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. The this compound structure serves as an excellent starting point or "scaffold" for such efforts. nih.gov
The process typically involves:
Library Design: A virtual library is created by computationally adding a wide variety of chemical groups (R-groups) to the indazole scaffold at positions amenable to synthetic modification.
High-Throughput Docking: The entire virtual library, which can contain millions of compounds, is rapidly docked against a protein target of interest.
Filtering and Prioritization: The results are filtered based on docking scores, predicted binding modes, and other properties like drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. pnrjournal.com
Hit Selection: A smaller, prioritized list of the most promising virtual "hits" is selected for chemical synthesis and subsequent experimental validation. nih.gov
This approach significantly accelerates the drug discovery process by focusing laboratory resources on compounds with the highest likelihood of success. nih.gov
Medicinal Chemistry and Biological Activity of Indazole Derivatives Centered on the 6 Iodo 5 Methoxy 1h Indazole Scaffold
The Indazole Scaffold as a Privileged Structure in Contemporary Drug Discovery
The concept of a "privileged structure" in drug discovery refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org These scaffolds serve as versatile templates for the development of novel therapeutic agents. The indazole nucleus is a prime example of such a structure, found in a wide array of medicinally important compounds with activities spanning from anti-inflammatory to anticancer agents. nih.govrsc.orgnbinno.com
The versatility of the indazole ring system stems from several key features:
Structural Mimicry: The indazole core can act as a bioisostere for other important biological motifs, such as the indole (B1671886) ring found in tryptophan, allowing it to interact with targets that recognize these native structures. pnrjournal.com
Hydrogen Bonding Capabilities: The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for both hydrogen bond donation and acceptance, facilitating crucial interactions within the binding sites of proteins. scielo.brpharmablock.com
Synthetic Tractability: The indazole scaffold is amenable to a wide range of chemical modifications, allowing medicinal chemists to systematically alter its properties to optimize potency, selectivity, and pharmacokinetic profiles. nbinno.com
A number of FDA-approved drugs, including the antiemetic granisetron (B54018) and the kinase inhibitors axitinib (B1684631) and pazopanib, feature the indazole core, highlighting its clinical significance. researchgate.netresearchgate.net The thermodynamically stable 1H-tautomer of indazole is the most commonly encountered form in these pharmaceuticals. nih.govresearchgate.net The continued exploration of this scaffold promises the discovery of new and improved therapeutic agents for a variety of diseases.
Structure-Activity Relationship (SAR) Studies of 6-Iodo-5-methoxy-1H-indazole Analogues
The introduction of a halogen atom, particularly iodine, at the 6-position of the indazole ring can significantly impact a compound's biological activity. The iodine atom is a large, lipophilic substituent that can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site. This can lead to enhanced binding affinity and potency.
For instance, in the development of certain kinase inhibitors, the presence of a halogen at this position has been shown to be beneficial for activity. While specific SAR data for this compound itself is not extensively detailed in the provided results, the general principles of halogen substitution in medicinal chemistry suggest that the iodine atom can:
Increase Lipophilicity: This can improve membrane permeability and cellular uptake.
Serve as a Handle for Further Synthesis: The iodine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity into the molecule. mdpi.com
The methoxy (B1213986) group at the 5-position of the indazole ring also plays a critical role in modulating the bioactivity and pharmacological profile of these derivatives. The methoxy group is a small, polar substituent that can act as a hydrogen bond acceptor. Its presence can influence a molecule's solubility, metabolic stability, and interaction with its biological target.
Studies on various classes of bioactive compounds have demonstrated that a methoxy group can:
Enhance Binding Affinity: By forming hydrogen bonds with amino acid residues in the active site of an enzyme, the methoxy group can increase the potency of an inhibitor.
Improve Physicochemical Properties: The introduction of a methoxy group can alter a compound's solubility and lipophilicity, which are important determinants of its pharmacokinetic behavior. nih.gov
Block Metabolic Sites: A strategically placed methoxy group can prevent metabolic enzymes from deactivating the drug, thereby increasing its half-life in the body.
In the context of kinase inhibitors, the methoxy group has been shown to be important for high potency in some series of indazole derivatives. nih.gov
For example, studies on indazole-based inhibitors have shown that moving a substituent from one position to another can drastically alter the compound's inhibitory profile. The relative positions of the iodo and methoxy groups in this compound are therefore critical for its specific biological activity. Altering this pattern, for instance to a 5-iodo-6-methoxy arrangement, would likely result in a different pharmacological profile.
Furthermore, the nature and position of other substituents on the indazole ring can be fine-tuned to optimize interactions with the target and improve selectivity against other related proteins. nih.gov
Biochemical Target Identification and Mechanistic Characterization
Derivatives of the this compound scaffold have shown promise as inhibitors of several important biochemical targets, including protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1).
Protein Kinases:
Protein kinases are a large family of enzymes that play a central role in cell signaling. Aberrant kinase activity is a hallmark of many diseases, including cancer. The indazole scaffold is a common feature in many kinase inhibitors, often by mimicking the hinge-binding motif of ATP, the natural substrate for these enzymes.
The this compound core can serve as a foundation for the development of potent kinase inhibitors. The specific interactions of these inhibitors with the kinase active site are determined by the nature and arrangement of the various substituents. For example, the indazole nitrogen atoms can form key hydrogen bonds with the "hinge" region of the kinase, while the iodo and methoxy groups can occupy hydrophobic pockets and form additional interactions.
| Kinase Target | Inhibitor Scaffold | Key Interactions | Reference |
|---|---|---|---|
| VEGFR-2 | Indazole-pyrimidine | Hydrogen bonding from sulfonamide enhances activity. | nih.gov |
| GSK-3β | 1H-indazole-3-carboxamide | Methoxy group at the 5-position is important for high potency. | nih.gov |
| Pim Kinase | 3,5-substituted-6-azaindazole | Phenyl or pyridin-2-yl group at the C3-position increases potency. | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1):
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the local microenvironment. This, in turn, suppresses the activity of immune cells, such as T cells, that are crucial for mounting an anti-tumor response.
Inhibitors of IDO1 are therefore being actively pursued as a novel cancer immunotherapy strategy. The indazole scaffold has been identified as a promising starting point for the design of IDO1 inhibitors. The this compound framework, with its structural similarity to the natural substrate tryptophan, can be envisioned to bind to the active site of IDO1 and block its function.
| Compound | IDO1 Inhibitory Potency (IC50) | Cellular Activity | Reference |
|---|---|---|---|
| Compound 35 (4,6-substituted-1H-indazole) | 0.74 μM (enzymatic) | 1.37 μM (HeLa cells) | nih.gov |
| 1H-indazole derivative | 5.3 μM | Not specified | nih.gov |
Receptor Binding and Modulation Studies
The this compound scaffold serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. nih.gov While direct receptor binding studies on the parent compound are not extensively detailed in available literature, the activities of its derivatives highlight the scaffold's importance. These derivatives have been shown to interact with a range of protein kinases, which are key regulators of cellular processes.
The indazole core is a recognized pharmacophore used in the synthesis of numerous kinase inhibitors. nih.gov Several anticancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib, feature an indazole core, underscoring its significance in medicinal chemistry. nih.gov Derivatives are often designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity. nih.gov
For instance, structure-activity relationship (SAR) studies on 1H-indazole-3-carboxamide derivatives revealed that substitutions on the indazole ring significantly influence potency against targets like human GSK-3. nih.gov Specifically, a methyl group at the 5-position was less effective than a methoxy group, indicating that the electronic and steric properties of substituents at this position are critical for high-potency inhibition. nih.gov
Derivatives of the broader 1H-indazole class have also been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer immunotherapy. nih.gov SAR analysis showed that the 1H-indazole scaffold is essential for IDO1 inhibition, with substituent groups at the 4 and 6-positions largely affecting the inhibitory activity. nih.gov
Table 1: Examples of Indazole Derivatives and Their Target Modulation
| Derivative Class | Target | Effect | Key Structural Features |
|---|---|---|---|
| 1H-indazole-3-carboxamides | GSK-3β | Inhibition (IC50 = 0.35 µM for potent derivatives) | Methoxy group at the 5-position enhances potency compared to a methyl group. nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Inhibition | Acetyl or methoxy groups at the meta position of the phenyl ring influence activity. nih.gov |
| 1H-indazole derivatives | IDO1 | Inhibition (IC50 = 5.3 µM for most active compound) | Substituents at the 4- and 6-positions are critical for activity. nih.gov |
Modulation of Key Biochemical Pathways by this compound Derivatives
Derivatives originating from the this compound scaffold modulate key biochemical pathways primarily through the inhibition of protein kinases. These enzymes are central components of signaling cascades that control cell growth, differentiation, proliferation, and survival. Dysregulation of these pathways is a hallmark of diseases like cancer.
Many indazole derivatives function as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov By targeting kinases such as Fibroblast Growth Factor Receptors (FGFR), indazole compounds can interfere with downstream signaling pathways crucial for tumor angiogenesis and cell proliferation. nih.govnih.gov
Another significant pathway modulated by indazole derivatives is the kynurenine (B1673888) pathway of tryptophan degradation, through the inhibition of the enzyme IDO1. nih.gov This pathway is exploited by tumor cells to create an immunosuppressive environment and evade the immune system. nih.gov By inhibiting IDO1, these compounds can help restore an effective anti-tumor immune response. nih.gov
The Rho kinase (ROCK) signaling pathway, involved in cardiovascular functions, has also been a target for indazole derivatives. A novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), demonstrated the potential of this scaffold in modulating pathways beyond cancer, such as those involved in cellular hypertrophy and blood pressure regulation. researchgate.net
Development of Indazole-Based Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein in biological systems. nih.govicr.ac.uk The indazole scaffold, due to its versatility and ability to be functionalized, is a valuable starting point for the development of such probes.
While the direct use of this compound as a chemical probe is not widely documented, its derivatives possess promising characteristics for this application. For example, the development of tetrahydroindazole-based ligands for the sigma-2 receptor has yielded compounds with high potency and selectivity. nih.gov These molecules, which exhibit favorable solubility and microsomal stability, are considered promising leads for the development of useful chemical probes to investigate the biology of the sigma-2 receptor. nih.gov
High-quality chemical probes are characterized by high potency (typically <100 nM), significant selectivity against other targets, and demonstrated engagement with the target in a cellular context. icr.ac.uk The development process involves optimizing a lead compound to meet these stringent criteria. The adaptability of the indazole ring allows for systematic modifications to enhance these properties, making it an attractive scaffold for creating probes to elucidate protein function and validate new drug targets. nih.gov
Rational Drug Design Approaches Leveraging the this compound Motif
Rational drug design utilizes knowledge of a biological target's structure to design and synthesize new, effective molecules. nih.gov The this compound motif is a valuable building block in such approaches due to its established role as a pharmacophore in kinase inhibitors and its synthetic tractability. nih.gov
Structure-Activity Relationship (SAR) Studies: A fundamental component of rational design is the systematic modification of a lead compound to understand how different chemical groups affect biological activity. For indazole derivatives, SAR studies have been crucial. For example, research on 1H-indazole derivatives as IDO1 inhibitors demonstrated that the indazole scaffold itself is necessary for activity, while modifications at the 4- and 6-positions dictate the potency. nih.gov Similarly, for GSK-3 inhibitors, substituting the 5-position of the indazole ring with a methoxy group was found to be more beneficial for potency than a methyl group. nih.gov These insights guide the design of more potent and selective inhibitors.
Structure-Based Design and Molecular Docking: With the known crystal structures of many protein kinases, computational docking studies can predict how newly designed indazole derivatives will bind to the target's active site. researchgate.net Docking models for 1H-indazole inhibitors of IDO1 showed effective interactions with the ferrous ion of the heme group and key residues in hydrophobic pockets, explaining their inhibitory activity. nih.gov This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.govresearchgate.net The 6-iodo position on the this compound scaffold is a particularly useful synthetic handle, allowing for the introduction of various substituents to explore and optimize these binding interactions.
Future Research Trajectories and Perspectives
Innovations in Green and Sustainable Synthetic Methodologies for Indazole Production
The synthesis of indazole derivatives has traditionally involved methods that are not always environmentally benign. However, the principles of green chemistry are increasingly being applied to the production of these valuable compounds. Future research into the synthesis of 6-iodo-5-methoxy-1H-indazole and its analogues will likely focus on several key areas of innovation:
Catalyst Development : The use of transition-metal catalysts has been pivotal in indazole synthesis. Future efforts will likely concentrate on developing more sustainable catalysts, such as those based on earth-abundant metals or even metal-free catalytic systems. For instance, copper-catalyzed reactions have shown promise in the synthesis of substituted indazoles.
Alternative Energy Sources : To reduce the energy consumption and environmental impact of chemical reactions, researchers are exploring the use of alternative energy sources. Microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. Photo- and electro-chemical strategies are also emerging as powerful tools for indazole synthesis.
Green Solvents : The use of hazardous organic solvents is a major concern in chemical synthesis. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), is a key goal. One-pot, multi-component reactions in aqueous media are particularly attractive for their efficiency and low environmental impact.
Flow Chemistry : Flow reactors offer several advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. The application of flow chemistry to the synthesis of substituted indazoles could enable the rapid and efficient production of a wide range of derivatives for screening and development.
Exploration of Novel Biological Targets and Therapeutic Applications for Indazole Analogues
Indazole derivatives have demonstrated a wide array of biological activities, making them a "privileged scaffold" in drug discovery. The specific electronic and steric properties conferred by the iodo and methoxy (B1213986) groups in this compound could lead to novel interactions with biological targets.
Indazole-based compounds have been investigated for a multitude of therapeutic applications, including:
Anticancer Agents : A significant number of indazole derivatives have been developed as kinase inhibitors for the treatment of various cancers. These compounds can target a range of kinases, including tyrosine kinases, cyclin-dependent kinases, and aurora kinases. The presence of a halogen, such as iodine, can enhance binding to certain protein targets and is a common feature in many kinase inhibitors.
Antibacterial Agents : With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target.
Anti-inflammatory Agents : The indazole nucleus is found in compounds with anti-inflammatory properties. Computational studies have been used to design and evaluate 1H-indazole analogues as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Neurodegenerative Disorders : Indazole derivatives have also been explored for their potential in treating neurodegenerative diseases.
Other Therapeutic Areas : The versatility of the indazole scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-HIV agents, antifungal agents, and β3-adrenergic receptor agonists.
| Indazole Analogue Class | Biological Target | Therapeutic Application |
|---|---|---|
| Substituted 1H-indazoles | Protein Kinases (e.g., VEGFR, EGFR, ALK) | Anticancer |
| Indazole-based compounds | Bacterial DNA Gyrase B (GyrB) | Antibacterial |
| 1H-indazole analogues | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| N-substituted indazole-3-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) | Anticancer, Diabetes |
| Various indazole derivatives | 5-HT4 receptor | Gastrointestinal disorders |
Advanced Integration of Computational and Experimental Methodologies in Drug Discovery
The integration of computational and experimental approaches has become indispensable in modern drug discovery. For a novel compound like this compound, a synergistic approach would be crucial for efficiently exploring its therapeutic potential.
In Silico Screening : Virtual high-throughput screening (vHTS) allows for the rapid computational screening of large compound libraries against a specific biological target. This can help to identify promising lead compounds for further experimental investigation.
Structure-Based Drug Design : When the three-dimensional structure of a biological target is known, structure-based drug design can be employed to design ligands that bind with high affinity and selectivity. Molecular docking simulations can predict the binding mode and affinity of a ligand to a protein, guiding the optimization of its chemical structure.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction and identify key binding interactions.
QSAR and Pharmacophore Modeling : Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used to develop predictive models for the biological activity of a series of compounds, even when the structure of the target is unknown.
The combination of these computational methods with experimental techniques such as chemical synthesis, biochemical assays, and cell-based assays creates a powerful workflow for the discovery and optimization of new drug candidates.
Potential Applications in Materials Science and Chemical Biology Beyond Traditional Pharmaceuticals
While the primary focus of indazole research has been in pharmaceuticals, the unique photophysical and electronic properties of this heterocyclic system suggest potential applications in other fields.
Materials Science : Aromatic heterocyclic compounds are of interest in the development of organic electronic materials. The indazole scaffold, with its extended π-system, could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The iodo and methoxy substituents on this compound could be used to tune the electronic properties and solid-state packing of the material.
Chemical Biology : Fluorescent probes are essential tools for studying biological processes in living cells. The indazole nucleus can serve as a fluorophore, and its photophysical properties can be modulated by the introduction of various substituents. This compound could serve as a precursor for the development of novel fluorescent probes for bioimaging applications. The iodine atom also provides a handle for further functionalization through cross-coupling reactions, allowing for the attachment of targeting moieties or other functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
